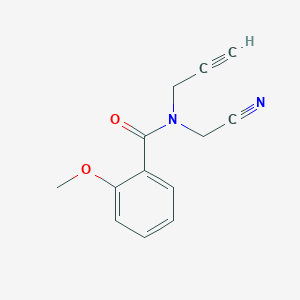

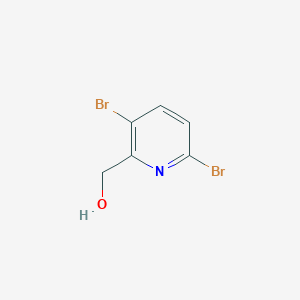

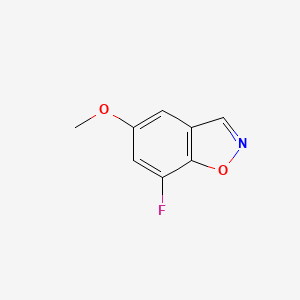

2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid" is a chemical entity that may be of interest in the field of organic synthesis and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its analysis.

Synthesis Analysis

The first paper discusses the synthesis of 1-aza-2-silacyclobutane derivatives through the intramolecular hydrosilation of N,N-Bis(dimethylsilyl) allylamines catalyzed by a platinum complex . Although this process does not directly describe the synthesis of the compound , the methodology could potentially be adapted for the synthesis of related allylamine compounds. The use of platinum catalysts and the formation of cyclic structures through intramolecular reactions are noteworthy techniques that could be applied to the synthesis of complex organic molecules, including those with allylamino groups.

Molecular Structure Analysis

The molecular structure of "this compound" would likely feature an allylamine moiety, a chlorinated hydroxyphenyl group, and a 4-oxobutanoic acid segment. The presence of these functional groups suggests potential reactivity and interactions that could be explored for chemical transformations. The allylamine portion, in particular, could undergo reactions similar to those described in the first paper, where intramolecular hydrosilation is used to create cyclic structures .

Chemical Reactions Analysis

The second paper provides information on the synthesis of hydrochloride salts of [(alkylamino)alkyl]amides, which are structurally related to the compound of interest . These compounds were synthesized as potential opioid receptor antagonists, indicating that the allylamino moiety can be incorporated into biologically active compounds. The chemical reactions involved in the synthesis of these compounds could offer insights into the types of reactions that the allylamino group in the target compound might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "this compound," we can infer that the compound would exhibit properties influenced by its functional groups. The hydroxyphenyl group could contribute to hydrogen bonding and polarity, the allylamino group could engage in nucleophilic reactions, and the 4-oxobutanoic acid segment could impart acidity to the molecule. These properties would be important to consider when investigating the compound's reactivity and potential applications in organic synthesis or pharmacology.

Applications De Recherche Scientifique

Synthesis Methodologies

Research in the field of organic synthesis has explored the development of efficient methodologies for constructing complex molecules. A relevant study by Kiyani and Ghorbani (2015) demonstrates a boric acid-catalyzed multi-component reaction that highlights the synthesis of 4H-isoxazol-5(4H)-ones, leveraging components like ethyl 3-oxobutanoate. This method is praised for its efficiency, simplicity, and green chemistry approach, which could potentially be adapted for synthesizing compounds with structural similarities to 2-(allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid, emphasizing its importance in synthetic organic chemistry (Kiyani & Ghorbani, 2015).

Spectroscopic and Structural Analysis

Fernandes et al. (2017) conducted a comprehensive study on a chloramphenicol derivative, which shares a similar core structure to the compound , utilizing vibrational spectroscopy and single-crystal X-ray diffraction. Their research underscores the value of these analytical techniques in understanding the structural and electronic properties of complex organic molecules. The detailed analysis of homomeric synthons and non-conventional hydrogen bonds in their study could provide a foundational approach for investigating the physical and chemical properties of this compound (Fernandes et al., 2017).

Potential Biomedical Applications

The synthesis and study of organic compounds often aim at discovering their potential biomedical applications. For example, Fa et al. (2015) developed a novel fluorescent probe for β-amyloids, utilizing a compound structurally related to this compound. Their work demonstrates the relevance of such compounds in developing diagnostic tools for neurodegenerative diseases like Alzheimer's, highlighting the possible biomedical significance of researching this compound (Fa et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(5-chloro-2-hydroxyanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O4/c1-2-5-15-10(13(19)20)7-12(18)16-9-6-8(14)3-4-11(9)17/h2-4,6,10,15,17H,1,5,7H2,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJECKMWRJSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)